Butyl {3-[(oxiran-2-yl)methoxy]phenyl}carbamate
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Overview
Description
Butyl {3-[(oxiran-2-yl)methoxy]phenyl}carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields due to their versatility and reactivity. This particular compound features a butyl group, an oxirane ring, and a phenyl group, making it a unique and interesting molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl {3-[(oxiran-2-yl)methoxy]phenyl}carbamate typically involves the reaction of 3-(oxiran-2-ylmethoxy)aniline with butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Butyl {3-[(oxiran-2-yl)methoxy]phenyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for the oxidation of the oxirane ring.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed for the reduction of the carbamate group.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: Diols are formed from the oxidation of the oxirane ring.
Reduction: Amines are formed from the reduction of the carbamate group.
Substitution: Substituted phenyl derivatives are formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
Butyl {3-[(oxiran-2-yl)methoxy]phenyl}carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity and stability.
Mechanism of Action
The mechanism of action of Butyl {3-[(oxiran-2-yl)methoxy]phenyl}carbamate involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. This interaction can inhibit the activity of enzymes and other proteins, thereby exerting its biological effects. The carbamate group can also interact with active sites of enzymes, further contributing to its inhibitory activity.
Comparison with Similar Compounds
Similar Compounds
Butyl {3-[(oxiran-2-yl)methoxy]phenyl}carbamate: Unique due to the presence of both an oxirane ring and a carbamate group.
Phenyl carbamate: Lacks the oxirane ring, making it less reactive in certain types of reactions.
Butyl carbamate: Lacks the phenyl group, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to its combination of functional groups, which confer a wide range of reactivity and potential applications. The presence of the oxirane ring allows for specific interactions with nucleophiles, while the carbamate group provides stability and versatility in chemical reactions.
Properties
IUPAC Name |
butyl N-[3-(oxiran-2-ylmethoxy)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-2-3-7-17-14(16)15-11-5-4-6-12(8-11)18-9-13-10-19-13/h4-6,8,13H,2-3,7,9-10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHFKWBDFMXRJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=CC(=CC=C1)OCC2CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574418 |
Source
|
Record name | Butyl {3-[(oxiran-2-yl)methoxy]phenyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00574418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83263-92-7 |
Source
|
Record name | Butyl {3-[(oxiran-2-yl)methoxy]phenyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00574418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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